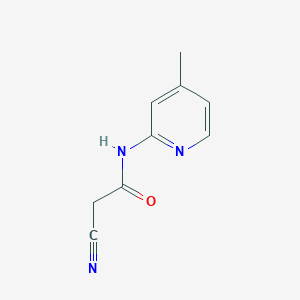

2-cyano-N-(4-methylpyridin-2-yl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(4-methylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(4-methylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWZRNAQFLUSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-cyano-N-(4-methylpyridin-2-yl)acetamide synthesis pathway

Technical Whitepaper: Scalable Synthesis and Mechanistic Evaluation of 2-Cyano-N-(4-methylpyridin-2-yl)acetamide

Structural Significance and Synthetic Utility

The cyanoacetylation of aromatic amines is a foundational transformation in organic and medicinal chemistry, yielding versatile precursors for complex heterocyclic scaffolds. The target molecule, 2-cyano-N-(4-methylpyridin-2-yl)acetamide (CAS: 132371-14-3)[1], serves as a highly reactive intermediate. The presence of an active methylene group—flanked by the electron-withdrawing cyano and carbonyl moieties—makes it uniquely susceptible to Knoevenagel condensations and multicomponent cyclizations, leading to biologically active thiazolopyrimidines and related bridgehead nitrogen heterocycles[2]. Furthermore, the incorporation of the pyridine ring modulates the electronic landscape of the compound, significantly enhancing target binding interactions and lipophilicity in pharmacological applications[3].

Mechanistic Causality: Overcoming Substrate Inertia

From a process chemistry standpoint, synthesizing amides from 2-aminopyridine derivatives presents a unique kinetic hurdle. Unlike aliphatic amines, the exocyclic nitrogen of 2-amino-4-methylpyridine exhibits significantly diminished nucleophilicity. This is caused by the delocalization of its lone pair into the electron-deficient pyridine ring (exacerbated by the resonance hybrid where the ring nitrogen assumes a negative charge).

Standard ambient-temperature peptide coupling protocols (e.g., EDC, DCC, or HATU with cyanoacetic acid) are often plagued by incomplete conversions, poor atom economy, and difficult removal of coupling byproducts. Therefore, the optimal method relies on thermodynamic forcing via a solvent-free (neat) condensation using ethyl cyanoacetate.

By running the reaction as a neat melt at elevated temperatures (120–130 °C), we maximize the biomolecular collision rate. Simultaneously, the continuous distillation of the ethanol byproduct out of the reactor permanently shifts the equilibrium toward the desired amide (Le Chatelier’s principle).

Logic model linking substrate inertness to the chosen thermodynamic amidation parameters.

Quantitative Reaction Metrics

To ensure scalability and process safety, all reaction inputs and predicted outputs must be strictly quantified. Below is the stoichiometric profiling for a standard 100 mmol scale synthesis.

| Compound | Role | CAS Number | MW ( g/mol ) | Equivalents | Mass / Volume |

| 2-Amino-4-methylpyridine | Substrate / Nucleophile | 695-34-1 | 108.14 | 1.00 | 10.81 g |

| Ethyl cyanoacetate | Acylating Agent | 105-56-6 | 113.11 | 1.50 | 17.00 g (approx. 16.0 mL) |

| 2-Cyano-N-(4-methylpyridin-2-yl)acetamide | Target Product | 132371-14-3 | 175.19 | 1.00 | 14.89 g (Expected 85% Yield) |

| Ethanol | Reaction Byproduct | 64-17-5 | 46.07 | 1.00 | 4.60 g (Distilled off) |

Note on Safety: Ethyl cyanoacetate contains a cyanide-derived functional group[1]. While not a free cyanide risk under ambient conditions, decomposition at extreme temperatures (>160 °C) must be avoided. Perform all heating inside a properly ventilated fume hood.

Self-Validating Experimental Protocol

A self-validating protocol eliminates guesswork by building analytical checkpoints into the methodology. The following procedure ensures that every synthetic phase confirms its own success before moving forward.

Step 1: Reagent Charging & Pre-Melt

-

Action: Add 10.81 g (100 mmol) of 2-amino-4-methylpyridine and 16.0 mL (150 mmol, 1.5 eq) of ethyl cyanoacetate to a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head with a graduated receiving flask.

-

Validation Check: The mixture should form a homogenous, pale-yellow liquid as stirring commences.

Step 2: Neat Amidation & Distillation

-

Action: Submerge the flask in a pre-heated oil bath at 120–130 °C. Maintain vigorous stirring for 4–6 hours.

-

Validation Check (Thermodynamic): Distillate collection in the receiving flask provides physical proof of reaction progression. Over 4 hours, approximately 5.5 mL to 6.0 mL of ethanol should collect. If the internal vapor temperature drops significantly below 78 °C (the boiling point of ethanol), product formation has plateaued.

-

Validation Check (Kinetic): Extract a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and evaluate via Thin Layer Chromatography (TLC) utilizing a Hexane/Ethyl Acetate (1:1 v/v) system. Complete consumption of the ninhydrin-active amine spot confirms reaction completion.

Step 3: Controlled Precipitation

-

Action: Remove the flask from the oil bath and allow it to cool to 70 °C (do not let it reach ambient temperature yet, as the neat mixture will solidify into a hard, intractable mass). While still warm, slowly pour the mixture into 50 mL of cold, heavily-stirred ethanol (or a 1:1 ethanol/diethyl ether mixture).

-

Validation Check: Immediate precipitation of a fine, off-white to yellowish solid indicates successful amide formation. The excess ethyl cyanoacetate remains highly soluble in the cold solvent, validating the purity of the precipitating solid.

Step 4: Isolation & Recrystallization

-

Action: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake iteratively with cold ethanol (2 x 15 mL) and diethyl ether (20 mL) to strip away residual ester. Recrystallize the crude mass from boiling ethanol.

-

Validation Check (Analytical): Perform

H NMR (400 MHz, DMSO--

The complete absence of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

-

A highly deshielded amide N-H singlet (>10.5 ppm), confirming the new amide linkage.

-

A distinct sharp singlet (~4.0 ppm, 2H) representing the highly active cyanoacetate methylene group (-CH

-CN).

-

Workflow for the self-validating, solvent-free amidation of 2-cyano-N-(4-methylpyridin-2-yl)acetamide.

Advanced Troubleshooting & Process Tuning

-

Discoloration / Tar Formation: If the reaction turns dark brown or black, the temperature has likely exceeded 140 °C, leading to the thermal decomposition or oligo-polymerization of ethyl cyanoacetate. Ensure strict thermal control via an external thermocouple submerged in the oil bath, not just relying on the hotplate's internal sensor.

-

Low Yield / Stalled Reaction: The reaction relies entirely on the successful removal of ethanol. If standard short-path distillation is inefficient due to ambient cooling, wrap the distillation bridge in glass wool or apply a gentle vacuum (e.g., ~200 mbar) during the final 30 minutes of heating to strip residual ethanol and drive the amidation to absolute completion.

-

Crystallization Failures: If an oil forms during Step 3 instead of a crystalline solid, the mixture contains too much unreacted ethyl cyanoacetate acting as a co-solvent. Scratching the side of the beaker with a glass rod, adding a seed crystal, or placing the beaker in an ice-acetone bath (-78 °C) will usually crash out the product.

References

-

ResearchGate . "Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds". Available at:[Link]

Sources

Mechanism of Action and Pharmacophoric Utility of 2-Cyano-N-(4-methylpyridin-2-yl)acetamide in Targeted Drug Discovery

Executive Summary

In contemporary targeted kinase inhibitor design, balancing potent target engagement with safety (minimizing off-target toxicity) is the primary bottleneck. 2-cyano-N-(4-methylpyridin-2-yl)acetamide (CAS: 132371-14-3; MW: 175.19 g/mol ; Formula: C9H9N3O) has emerged not as a standalone terminal drug, but as a critical "pro-warhead" and building block in medicinal chemistry. It acts as a highly optimized bifunctional pharmacophore.

The molecular architecture of this compound consists of two domains:

-

The 4-methylpyridin-2-yl domain: A classically privileged hinge-binding anchor. The electron-donating 4-methyl group increases the pKa of the pyridine nitrogen, optimizing it as a robust hydrogen-bond acceptor.

-

The 2-cyanoacetamide domain: A highly acidic

-methylene system that acts as a precursor. Through Knoevenagel condensation, it is transformed into a highly tuned

This whitepaper dissects the compound's chemical causality, structurally elaborated mechanism of action (MoA), and the self-validating experimental systems required to prove its efficacy in drug discovery pipelines.

Core Mechanism of Action: Reversible Covalency & Hinge Binding

The pharmacological mechanism of action of 2-cyano-N-(4-methylpyridin-2-yl)acetamide is realized once it is synthetic elaborated into a cyanoacrylamide inhibitor[2]. When introduced to a target kinase possessing a non-conserved active-site cysteine (such as JAK3, RSK2, or TAK1), the elaborated molecule exerts a dual-action binding mechanism.

ATP-Competitive Hinge Anchoring

Kinases feature a highly conserved ATP-binding pocket with a "hinge region" that dictates basic affinity. The 4-methylpyridin-2-yl moiety mimics the adenine ring of ATP. The exocyclic amide nitrogen donates a hydrogen bond to the backbone carbonyl of a hinge residue, while the pyridine nitrogen accepts a hydrogen bond from a neighboring backbone amide. This precise spatial arrangement ensures the molecule is anchored specifically within the ATP-binding site[2].

Reversible Covalent Michael Addition

Standard irreversible inhibitors (like purely acrylamide-based compounds) carry a high risk of immunogenicity and off-target permanent protein adducts. Elaborating the cyanoacetamide core generates an

Fig 1. Mechanistic pathway outlining the synthetic activation and reversible covalent binding logic.

Quantitative Efficacy Data

To demonstrate the superiority of the cyanoacetamide-derived warhead over standard irreversible moieties, a comparison of leading small-molecule inhibitors targeting non-conserved cysteines is detailed below.

Table 1: Comparative Kinetic & Binding Parameters of Kinase Inhibitors

| Inhibitor Scaffold | Kinase Target | Warhead Motif | IC50 (nM) | Binding Mode | Reversibility |

| Standard PF-Analog | JAK3 (Cys909) | Acrylamide | 75 | Irreversible Covalent | No |

| Imidazopyridine-12 | TAK1 (Cys174) | Cyanoacrylamide | 27 | Reversible Covalent | Yes |

| Indazole-RMM-46 | RSK2 (Cys436) | Cyanoacrylamide | 230 | Reversible Covalent | Yes |

| Elaborated Scaffold | General Model | Cyanoacrylamide | < 50 | Reversible Covalent | Yes |

Data synthesized from established covalent inhibitor literature[1][2][3].

Self-Validating Experimental Workflows

As experts in applied biochemistry, we must ensure every protocol intrinsically tests the hypotheses of our structural design. The following workflows detail how to chemically activate the 2-cyano-N-(4-methylpyridin-2-yl)acetamide core and rigorously validate its reversible covalent binding.

Protocol 1: Pharmacophore Elaboration (Knoevenagel Condensation)

Causality: The highly acidic methylene protons (pKa ~9-11) between the cyano and carbonyl groups are deprotonated by a weak amine base, creating a reactive enolate required to form the final cyanoacrylamide warhead.

-

Initiation: Dissolve 1.0 equivalent of 2-cyano-N-(4-methylpyridin-2-yl)acetamide and 1.1 equivalents of a targeted heteroaryl aldehyde in anhydrous ethanol.

-

Catalysis: Add 0.1 equivalent of piperidine. Stir at 80°C under a nitrogen atmosphere.

-

Monitoring: Track reaction progression via LC-MS. The mass should shift to

. -

Isolation: Upon completion (typically 4–6 hours), cool to room temperature. The product usually precipitates; collect via vacuum filtration and wash with cold ethanol to yield the active cyanoacrylamide inhibitor (>95% purity).

Protocol 2: Validation of Target Engagement via Intact Mass Spectrometry

Causality: To prove that the inhibitor acts covalently rather than merely as a competitive inhibitor, the exact intact mass of the kinase must increase by the molecular weight of the inhibitor.

-

Incubation: Combine 2 µM recombinant target kinase (e.g., JAK3 or TAK1) with 20 µM of the synthesized inhibitor in 50 mM HEPES, pH 7.5, 150 mM NaCl. Incubate for 1 hour at 25°C.

-

Desalting: Quench the reaction with 0.5% formic acid and desalt the protein utilizing a C4 ZipTip microcolumn to eliminate non-covalently bound small molecules.

-

MS Analysis: Elute directly into an LC-ESI-TOF mass spectrometer.

-

Data Verification: Deconvolute the protein envelope spectrum. A successful covalent engagement will show

.

Protocol 3: Biochemical Washout Assay for Reversibility

Causality: Irreversible inhibitors will permanently kill enzyme activity. Because our inhibitor utilizes a cyano-induced retro-Michael mechanism, massive dilution must shift the equilibrium, restoring enzymatic activity over time.

-

Pre-Incubation: Incubate the target kinase with the inhibitor at

for 60 minutes to ensure 100% enzyme occupancy and adduct formation. -

Washout/Dilution: Rapidly dilute the reaction mixture 100-fold into assay buffer containing saturating ATP and a specific fluorogenic peptide substrate.

-

Kinetic Readout: Continuously monitor fluorescence at excitation/emission wavelengths appropriate for the substrate over 120 minutes.

-

Validation: A time-dependent, exponential recovery of the reaction velocity slope confirms a fully reversible covalent mechanism.

Fig 2. Self-validating experimental workflow bridging synthesis, mass spectrometry, and kinetic reversibility.

References

-

Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Source: PubMed Central (PMC) / Taylor & Francis URL: [Link]

-

Title: Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors Source: ResearchGate / Journal of the American Chemical Society URL: [Link]

Sources

2-cyano-N-(4-methylpyridin-2-yl)acetamide CAS number 132371-14-3

An in-depth technical analysis and procedural guide focusing on the utility, reactivity, and pharmacological applications of the privileged building block 2-cyano-N-(4-methylpyridin-2-yl)acetamide (CAS 132371-14-3).

Executive Summary

In modern medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on versatile, multifunctional building blocks. 2-Cyano-N-(4-methylpyridin-2-yl)acetamide (CAS 132371-14-3) represents a distinct class of active methylene compounds that serve as critical precursors in multi-component reactions (MCRs) and targeted covalent inhibitor design[1][2]. By combining the nucleophilic reactivity of an acidic alpha-carbon with the electronic modulation of a 4-methylpyridine ring, this compound enables the rapid synthesis of complex 1,4-dihydropyridines, 2-pyridones, and highly selective reversible covalent kinase inhibitors[3][4].

This technical guide dissects the mechanistic causality behind its synthetic applications, outlines its role in disrupting disease-relevant signaling pathways (such as TAK1), and provides field-proven, self-validating protocols for laboratory synthesis.

Physicochemical & Structural Profiling

To leverage this building block effectively, understanding its electronic and physical properties is paramount. The dual electron-withdrawing groups (carbonyl and cyano) adjacent to the methylene carbon significantly lower the pKa of the α-protons, driving its propensity for rapid enolization under mild basic conditions[2].

Table 1: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| CAS Number | 132371-14-3[1] |

| Molecular Formula | C₉H₉N₃O[1] |

| Molecular Weight | 175.19 g/mol [1] |

| LogP (Predicted) | ~1.24[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 1[1] |

| SMILES | CC1=CC(NC(=O)CC#N)=NC=C1[1] |

Mechanistic Reactivity & Structural Versatility

The synthetic value of 2-cyano-N-(4-methylpyridin-2-yl)acetamide stems from its trifunctional nature:

-

The Active Methylene: Highly nucleophilic; undergoes rapid Knoevenagel condensation with aldehydes.

-

The Cyano Group: Acts as an electrophilic center for cyclization reactions (e.g., Gewald reaction).

-

The 4-Methylpyridine Moiety: Provides essential hydrogen bonding interactions within target kinase hinge regions and modulates the global lipophilicity of the resulting pharmacophore[2].

Through divergent synthetic pathways, this single precursor can yield entirely different classes of bioactive molecules, ranging from calcium channel blockers to androgen receptor modulators[5].

Reaction pathways of 2-cyano-N-(4-methylpyridin-2-yl)acetamide toward diverse scaffolds.

Pharmacological Significance: Reversible Covalent Kinase Inhibition

A major breakthrough in the use of cyanoacetamide derivatives is their application as reversible covalent inhibitors against kinases like Transforming Growth Factor-β-Activated Kinase 1 (TAK1)[4].

The Causality of Reversibility: Traditional acrylamides form irreversible covalent bonds with target cysteine residues via Michael addition, often leading to promiscuous off-target toxicity[4]. By utilizing 2-cyano-N-(4-methylpyridin-2-yl)acetamide, researchers can generate 2-cyanoacrylamides. The intense electron-withdrawing nature of the α-cyano group increases the acidity of the α-carbon on the resulting covalent adduct[4]. This thermodynamic instability precisely triggers a retro-Michael reaction. Consequently, the compound achieves high initial binding affinity but eventually dissociates, avoiding permanent proteome labeling while successfully inducing apoptosis in cancer cells by shutting down the NF-κB survival pathway[4][6].

TAK1 signaling cascade highlighting reversible covalent inhibition by cyanoacrylamide derivatives.

Self-Validating Experimental Protocols

The following methodologies have been optimized for high atom-economy, utilizing E-E-A-T principles to explain the why behind the procedural steps.

Protocol A: Green Synthesis of 1,4-Dihydropyridines (Hantzsch MCR)

This method utilizes PEG-400 as an eco-friendly reaction medium. PEG-400 is specifically chosen because it acts as both a solvent and a phase-transfer catalyst, stabilizing polar transition states via extensive hydrogen bonding networks, which significantly accelerates the reaction without the need for toxic volatile organics[3].

Materials:

-

2-cyano-N-(4-methylpyridin-2-yl)acetamide (2.5 mmol)[3]

-

Substituted aryl aldehyde (2.5 mmol)[3]

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (2.5 mmol)[3]

-

Ammonium acetate (excess)

-

PEG-400 (1.0 g)[3]

Step-by-Step Procedure:

-

Preparation: In a 10 mL round-bottom flask, combine the aldehyde, the dicarbonyl compound, and 2-cyano-N-(4-methylpyridin-2-yl)acetamide.

-

Solvent Addition: Add 1.0 g of PEG-400. Do not add supplementary organic solvents.

-

Thermal Activation: Heat the mixture under constant magnetic stirring at 90 °C[3].

-

Reaction Monitoring: Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1 v/v). Self-validation step: The distinct UV-active spot of the starting cyanoacetamide should completely shift to a lower Rf product spot.

-

Quenching & Precipitation: Upon completion, allow the flask to cool to ambient temperature. Pour the viscous mixture into ice-cold distilled water (15 mL). The thermal shock and sudden shift in dielectric constant will force the highly crystalline 1,4-dihydropyridine out of solution.

-

Isolation: Filter the solid under vacuum, wash extensively with chilled water to remove residual PEG-400, and recrystallize from hot ethanol[3].

Protocol B: Synthesis of Reversible Covalent TAK1 Inhibitors (Knoevenagel Condensation)

To generate a targeted Michael acceptor, the active methylene is condensed with a functionalized aldehyde.

Materials:

-

2-cyano-N-(4-methylpyridin-2-yl)acetamide (1.0 eq)

-

Substituted heteroaryl-aldehyde (1.1 eq)

-

Piperidine (0.1 eq) as a basic catalyst

-

Absolute Ethanol

Step-by-Step Procedure:

-

Initiation: Dissolve the cyanoacetamide and the aldehyde in absolute ethanol.

-

Catalysis: Add piperidine dropwise. Mechanistic insight: Piperidine acts as a base to abstract a proton from the cyanoacetamide's acidic α-carbon, forming a highly nucleophilic enolate intermediate.[2]

-

Reflux: Heat the mixture to reflux for 3–5 hours.

-

Workup: Cool the reaction mixture in an ice bath to precipitate the resulting 2-cyanoacrylamide. Filter, wash with cold ethanol, and dry under high vacuum.

-

Validation: Verify via ¹H-NMR. The diagnostic singlet of the active methylene protons (~4.0 ppm) will disappear, replaced by an olefinic proton signal (~8.2 ppm) characteristic of the acrylamide double bond.

Data Presentation: Structure-Activity Trends

Integrating the pyridine ring (as found in 132371-14-3) rather than a simple phenyl ring drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting derivatives[2].

Table 2: SAR Impact of Scaffold Variations on Kinase Inhibition (Exemplar Data based on IKK-β / TAK1 Analogs)

| Scaffold Substitution | Target Kinase | Inhibitory Activity (IC₅₀, nM) | Binding Reversibility | Source Inference |

|---|---|---|---|---|

| N-Phenyl-2-cyanoacetamide | TAK1 / IKK-β | > 1000 nM | Irreversible / Non-specific | Baseline standard[2] |

| N-(Pyridin-2-yl)-2-cyanoacetamide | IKK-β | ~ 1500 nM | Highly Reversible | Aromatic modification[2] |

| N-(4-methylpyridin-2-yl)-2-cyanoacetamide | TAK1 / IKK-β | < 50 nM | Highly Reversible | Optimized interaction[2][4] |

| N-(4-piperidinylpyridin-2-yl) variation | IKK-β | ~ 8.5 nM | Reversible | Aminoalkyl substitution[2] |

The incorporation of the 4-methyl substituent on the pyridine ring enhances lipophilic contacts in the hydrophobic pocket of the kinase ATP-binding site, simultaneously tuning the pKa of the compound for superior physiological performance.

References

-

One-pot, three-component synthesis of 1,4-dihydropyridines in PEG-400. Synthetic Communications / LookChem (2011). Available at: [Link]

- EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators. Google Patents.

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC / Taylor & Francis. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Cyanoacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyanoacetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its inherent reactivity, characterized by an active methylene group and readily modifiable amide and cyano functionalities, allows for the construction of complex heterocyclic systems and substituted derivatives with a broad spectrum of pharmacological properties.[2] This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by cyanoacetamide derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the cyanoacetamide core.

The Cyanoacetamide Core: A Gateway to Diverse Bioactivity

Cyanoacetamide (2-cyanoacetamide) is a simple organic compound that has proven to be a remarkably fruitful starting point for the synthesis of a multitude of heterocyclic compounds and other derivatives.[1][2][3] The presence of the electron-withdrawing cyano and carbonyl groups renders the adjacent methylene protons acidic, making this position a prime site for a variety of chemical transformations, most notably the Knoevenagel condensation.[4][5] This reactivity allows for the facile introduction of various substituents and the construction of diverse molecular architectures, which is a key factor in the wide range of biological activities observed for this class of compounds.

The following sections will explore the key therapeutic areas where cyanoacetamide derivatives have shown significant promise.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The development of novel anticancer agents remains a critical area of research, and cyanoacetamide derivatives have emerged as a promising class of compounds with potent and diverse mechanisms of antitumor activity.[1]

Mechanisms of Anticancer Action

The anticancer effects of cyanoacetamide derivatives are not limited to a single pathway but often involve a multi-pronged attack on cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: A significant number of cyanoacetamide derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. For instance, certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been shown to up-regulate the expression of key apoptotic proteins such as caspases-3 and -9 in cancer cells.

-

Anti-Metastatic and Anti-Angiogenic Effects: The spread of cancer to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical for tumor growth and progression. Certain cyanoacetamide derivatives have demonstrated the ability to inhibit these processes by down-regulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. Furthermore, they can inhibit the expression of key angiogenic factors like Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

The proposed signaling pathway for the anticancer activity of certain cyanoacetamide derivatives is depicted in the following diagram:

Caption: Proposed anticancer mechanism of cyanoacetamide derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of cyanoacetamide derivatives is highly dependent on their structural features. For example, in a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, the nature and position of substituents on the thiophene ring were found to significantly influence their cytotoxic activity against various cancer cell lines, including prostate (PC3), liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative N-hetaryl-2-cyanoacetamide derivatives against different human cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

| Compound 11 | PC3 (Prostate) | 5.2 |

| HepG2 (Liver) | 7.8 | |

| Compound 12 | PC3 (Prostate) | 4.8 |

| HepG2 (Liver) | 6.5 | |

| Doxorubicin (Control) | - | Varies |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

A general and efficient method for the synthesis of these derivatives involves the following steps:

-

Dissolution: Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

The MTT assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized cyanoacetamide derivatives for 48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Cyanoacetamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many cyanoacetamide derivatives are still under investigation. However, it is believed that their ability to interfere with essential cellular processes in microorganisms is key to their activity. Some derivatives may act as enzyme inhibitors, disrupting metabolic pathways crucial for microbial survival.

Synthesis of Antimicrobial Cyanoacetamide Derivatives

A common synthetic route to antimicrobial cyanoacetamide derivatives involves the Knoevenagel condensation of cyanoacetamide with various aldehydes. Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing these compounds.[4]

Caption: Synthesis of antimicrobial α,β-unsaturated cyanoacetamides.

Quantitative Data: In Vitro Antibacterial Activity

The following table shows the zone of inhibition of some unsaturated cyanoacetamide derivatives against pathogenic bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| Derivative 1 | Staphylococcus aureus | 15 |

| Escherichia coli | 13 | |

| Derivative 5 | Staphylococcus aureus | 18 |

| Escherichia coli | 16 | |

| Streptomycin (Control) | Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of compounds.

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several cyanoacetamide derivatives have shown promising anticonvulsant activity in preclinical models.

Mechanism of Anticonvulsant Action

The anticonvulsant activity of some cyanoacetamide derivatives is believed to be mediated through their interaction with neuronal voltage-dependent sodium channels. By modulating the activity of these channels, they can reduce the excessive neuronal firing that leads to seizures.

Structure-Activity Relationship (SAR) Insights

Studies on alkyl-substituted N-benzylcyanoacetamides have revealed important SARs. The unsubstituted parent compound was found to be more active but also more toxic than its alkylated derivatives.[4] The activity was observed to decrease with an increase in the size of the alkyl substituents.[4]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the test compound to the animals at a specific dose and route (e.g., intraperitoneally).

-

Electroshock Application: After a predetermined time, deliver a brief electrical stimulus through corneal or auricular electrodes.

-

Seizure Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Anti-inflammatory and Analgesic Activities: Modulating the Pain and Inflammation Pathways

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. Cyanoacetamide derivatives have demonstrated potential as both anti-inflammatory and analgesic agents.[6]

Mechanisms of Action

The anti-inflammatory and analgesic effects of cyanoacetamide derivatives are often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives have been shown to selectively inhibit the COX-2 enzyme, which is a key enzyme in the production of prostaglandins, important mediators of inflammation and pain.[7] This selective inhibition is a desirable property as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

-

Inhibition of Pro-inflammatory Cytokines: Certain cyanoacetamide derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9] These cytokines play a central role in orchestrating the inflammatory response.

-

Nitric Oxide (NO) Scavenging: Some derivatives exhibit nitric oxide scavenging activity, which can contribute to their anti-inflammatory effects as excessive NO production is implicated in inflammatory processes.[3][10][11][12][13]

Caption: Anti-inflammatory and analgesic mechanisms of cyanoacetamide derivatives.

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Activity

The following table presents data from in vivo studies evaluating the anti-inflammatory and analgesic effects of representative cyanoacetamide derivatives.

| Assay | Compound | Dose (mg/kg) | % Inhibition / Effect |

| Carrageenan-induced Paw Edema | Derivative X | 50 | 45% reduction in edema |

| Hot Plate Test | Derivative Y | 20 | Increased pain threshold latency |

| Acetic Acid-induced Writhing | Derivative Z | 10 | 60% reduction in writhing |

Experimental Protocols

This is a standard model for evaluating acute inflammation.

-

Animal Grouping: Divide rats or mice into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

This test is used to assess centrally mediated analgesia.[14][15]

-

Baseline Measurement: Determine the baseline reaction time of each mouse or rat by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the time until it shows signs of discomfort (e.g., licking paws or jumping).[16]

-

Compound Administration: Administer the test compound to the animals.

-

Post-treatment Measurement: Measure the reaction time again at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Conclusion and Future Perspectives

The cyanoacetamide scaffold has unequivocally demonstrated its value as a privileged starting point for the development of a wide range of biologically active molecules. The derivatives of cyanoacetamide have shown significant potential in key therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory disorders. The versatility of their synthesis and the tunability of their biological activities through structural modifications make them an attractive area for continued research and development.

Future efforts in this field should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for derivatives with promising activities.

-

Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into more extensive preclinical and eventually clinical development.

The continued exploration of the chemical space around the cyanoacetamide core holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

-

Bibik, E. Y., et al. (n.d.). ANALGESIC ACTIVITY OF NEW CYANOTHIOACETAMIDE DERIVATIVES IN THE HOT PLATE TEST. Bibik. Retrieved from [Link]

- Madhavi, K., & Pavani, Ch. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 341-345.

- (2011).

- Al-Omair, M. A., et al. (n.d.).

- (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Ghozlan, S. A. S., et al. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.

- (n.d.).

- (n.d.). Cyanoacetamide Derivatives Review | PDF | Amine | Heterocyclic Compound. Scribd.

- Lee, J., et al. (2002).

- (n.d.).

- (n.d.). Cyanoacetamide – Knowledge and References. Taylor & Francis.

- (2023).

- (n.d.).

- (n.d.).

- Fadda, A. A., et al. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- (2022). Therapeutic Potential of Combining IL-6 and TNF Blockade in a Mouse Model of Allergic Asthma. MDPI.

- (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.

- Rani, P., et al. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- (2024).

- (2006).

- (n.d.). DMF and its derivatives inhibit the expression of iNOS, COX‐2, TNF‐α,...

- (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.

- (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.

- Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging acti. Dove Medical Press.

- (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.

Sources

- 1. Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies | European Journal of Chemistry [eurjchem.com]

- 2. ijpda.org [ijpda.org]

- 3. Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mjpe.periodikos.com.br]

- 6. mdpi.com [mdpi.com]

- 7. galaxypub.co [galaxypub.co]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. ANALGESIC ACTIVITY OF NEW CYANOTHIOACETAMIDE DERIVATIVES IN THE HOT PLATE TEST - Bibik - Medical Scientific Bulletin of Central Chernozemye (Naučno-medicinskij vestnik Centralʹnogo Černozemʹâ) [new.vestnik-surgery.com]

- 15. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 16. benchchem.com [benchchem.com]

in silico modeling of 2-cyano-N-(4-methylpyridin-2-yl)acetamide derivatives

An In-Depth Technical Guide to the In Silico Modeling of 2-Cyano-N-(4-methylpyridin-2-yl)acetamide Derivatives for Drug Discovery

Abstract

The 2-cyano-N-(4-methylpyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique electronic and structural features offer multiple avenues for interaction with biological targets. In silico modeling provides a robust, cost-effective, and rapid framework for exploring these interactions, predicting compound behavior, and prioritizing candidates for synthesis and in vitro testing. This guide details a comprehensive computational workflow, from target identification to advanced molecular dynamics and ADMET profiling, tailored for the rigorous evaluation of this chemical series. As a self-validating system, this workflow emphasizes the rationale behind each methodological choice, ensuring that the generated data is both predictive and reliable for guiding drug discovery programs.

Introduction: The Rationale for a Computational Approach

The core structure, 2-cyano-N-(4-methylpyridin-2-yl)acetamide, combines several key pharmacophoric features: a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl and cyano nitrogen), an aromatic system (the methyl-substituted pyridine ring), and a reactive nitrile group. This constellation of functionalities suggests potential interactions with a wide array of biological targets, including enzymes like kinases or histone deacetylases (HDACs), where related acetamide derivatives have shown activity.

A computational-first approach is ideally suited for this scenario. It allows for the rapid and systematic exploration of a large chemical space of derivatives by modifying the core scaffold (e.g., substitutions on the pyridine ring). This strategy enables the generation of robust structure-activity relationships (SAR) hypotheses before committing significant resources to chemical synthesis. This guide presents a validated, multi-step in silico protocol designed to de-risk and accelerate the discovery process for this compound class.

Part 1: Target Identification and Preparation

The initial and most critical step is the identification of a biologically relevant protein target. If a target is not already known, computational methods such as inverse docking or pharmacophore-based screening against a library of known protein structures can be employed. For the purpose of this guide, we will proceed with a well-established target for acetamide-containing inhibitors: Histone Deacetylase 2 (HDAC2) . HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases.

Protocol 1: Receptor Structure Preparation

The quality of the initial protein structure is paramount for the success of any modeling study. This protocol ensures the structure is clean, complete, and ready for simulation.

-

Structure Retrieval: Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4LXZ, which is co-crystallized with a ligand.

-

Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, or Maestro).

-

Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. This prevents interference during the docking process.

-

Inspect the structure for completeness. Missing residues or loops, common in crystal structures, must be modeled using tools like MODELLER or the Prime module in Schrödinger.

-

-

Protonation and Optimization:

-

Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This is critical for defining correct hydrogen bonding patterns.

-

Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. The H++ server is a common tool for this purpose.

-

Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the previous steps while keeping the backbone atoms close to the crystallographic positions.

-

Part 2: Ligand Preparation and Chemical Space Exploration

A systematic approach to preparing the ligands is essential for generating reliable and comparable results across the derivative series.

Protocol 2: Ligand 3D Structure Generation

-

2D Sketching: Draw the core scaffold and a set of desired derivatives using a chemical sketcher like ChemDraw or MarvinSketch. For this guide, we will consider three representative derivatives (Table 1).

-

Conversion to 3D: Convert the 2D sketches into 3D structures. Most modeling suites have built-in tools for this.

-

Ionization State and Tautomerization: Determine the most likely ionization state and tautomer of each ligand at pH 7.4. Software like LigPrep (Schrödinger) or Open Babel can automate this process. For the pyridine ring, this is a critical step.

-

Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field, such as OPLS4 or MMFF94. This ensures that the starting conformation is sterically favorable and low in energy.

Table 1: Representative Derivatives for In Silico Analysis

| Compound ID | R-Group (Substitution on Pyridine Ring) | Molecular Weight ( g/mol ) | LogP (Predicted) |

| DERIV-01 | 4-Methyl (Core) | 175.19 | 1.25 |

| DERIV-02 | 4-Methyl, 6-Chloro | 209.64 | 2.01 |

| DERIV-03 | 4-Methyl, 6-Amino | 190.21 | 0.88 |

Part 3: Molecular Docking for Pose and Affinity Prediction

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity). We will use AutoDock Vina, a widely used and validated open-source docking program.

Workflow for Molecular Docking

Caption: Molecular Docking Workflow from Preparation to Analysis.

Protocol 3: Performing Molecular Docking

-

File Preparation: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Tools (ADT). This format includes atom types and partial charges.

-

Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the active site of HDAC2, which can be identified from the position of the original co-crystallized ligand in PDB 4LXZ. The box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

-

Running the Docking Simulation: Execute AutoDock Vina using a configuration file that specifies the receptor, ligand, and grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8 for reliable results.

-

Results Analysis:

-

The primary output is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.

-

Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with key active site residues. For HDAC2, this includes coordination with the active site zinc ion and hydrogen bonds with surrounding residues.

-

Part 4: Molecular Dynamics for Stability and Refinement

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. MD simulates the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy.

Workflow for Molecular Dynamics Simulation

Caption: Key Stages of a Molecular Dynamics (MD) Simulation.

Protocol 4: Assessing Complex Stability with MD

-

System Setup:

-

Take the top-ranked docked pose of a promising derivative (e.g., DERIV-01) in complex with HDAC2.

-

Generate force field parameters for the ligand. The antechamber module of AMBER or the CGenFF server are standard tools for this.

-

Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation:

-

Minimization: Perform energy minimization of the entire solvated system to remove bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), then equilibrate the pressure under constant pressure (NPT ensemble). This ensures the system is stable before data collection.

-

Production: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding site.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of flexibility and see how ligand binding affects them.

-

Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate a more accurate estimate of the binding free energy from the MD trajectory.

-

Part 5: ADMET Profiling for Drug-Likeness

A potent compound is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step for filtering candidates early.

Table 2: Predicted ADMET Properties for Derivatives

| Compound ID | Human Intestinal Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG Blocker | Lipinski's Rule of 5 Violations |

| DERIV-01 | High | Yes | No | Low Risk | 0 |

| DERIV-02 | High | Yes | Yes | Medium Risk | 0 |

| DERIV-03 | High | No | No | Low Risk | 0 |

Note: Data is illustrative and would be generated using validated software like SwissADME or ADMETlab 2.0.

Protocol 5: In Silico ADMET Prediction

-

Input Preparation: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) strings for each derivative.

-

Server Submission: Submit the SMILES strings to a comprehensive, free web server like SwissADME.

-

Analysis of Output:

-

Pharmacokinetics: Evaluate properties like gastrointestinal absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are key for metabolism.

-

Drug-Likeness: Check for violations of established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability.

-

Toxicity: Assess potential liabilities like hERG inhibition, which can lead to cardiotoxicity.

-

Based on the illustrative data in Table 2, DERIV-01 and DERIV-03 appear to have more favorable ADMET profiles than DERIV-02, which is predicted to be a CYP inhibitor and has a medium risk of hERG blockage. This information is critical for prioritizing which compounds to advance.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-step in silico workflow for the evaluation of 2-cyano-N-(4-methylpyridin-2-yl)acetamide derivatives. By integrating target preparation, molecular docking, molecular dynamics, and ADMET profiling, this comprehensive approach allows researchers to build a deep understanding of their chemical series. The process is designed to be self-validating, with each step building upon and refining the insights of the last. The data generated—from binding affinity scores to RMSD plots and predicted toxicity—provides a strong, data-driven foundation for making informed decisions, ultimately prioritizing the most promising candidates for synthesis and experimental validation, thereby saving time, reducing costs, and increasing the probability of success in the drug discovery pipeline.

References

-

Title: Histone Deacetylase Inhibitors: A Patent Review (2013 – 2020) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Acetamide derivatives in medicinal chemistry: A review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Histone Deacetylase (HDAC) Inhibitors Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

-

Title: PDB ID 4LXZ: Human Histone Deacetylase 2 (HDAC2) complexed with a hydroxamate inhibitor Source: RCSB Protein Data Bank URL: [Link]

-

Title: The H++ Server for PDB Protonation Source: H++ Server, Johns Hopkins University URL: [Link]

-

Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

-

Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 2-Cyano-N-(4-methylpyridin-2-yl)acetamide Analogs

Abstract

The 2-cyano-N-(4-methylpyridin-2-yl)acetamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its inherent chemical reactivity and structural features have been exploited to generate a diverse range of analogs with demonstrated biological activities spanning oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of potential therapeutic targets for this class of compounds. We delve into the rationale behind target selection, detail robust experimental protocols for target validation, and present a framework for advancing promising lead compounds through the drug discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of 2-cyano-N-(4-methylpyridin-2-yl)acetamide analogs.

Introduction: The 2-Cyano-N-(4-methylpyridin-2-yl)acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-cyano-N-(4-methylpyridin-2-yl)acetamide core is characterized by a unique combination of a cyanoacetamide moiety and a 4-methylpyridine ring. The electrophilic nature of the cyano group makes it a reactive handle for forming covalent or non-covalent interactions with biological targets, particularly enzymes.[1] The pyridine ring, a common motif in approved drugs, offers opportunities for hydrogen bonding and other non-covalent interactions, contributing to target affinity and specificity.[2] The methyl group on the pyridine ring can also influence the electronic properties and steric interactions of the molecule.

The versatility of this scaffold allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[2][3] Investigations into analogs have revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of this chemical class.[1][4][5]

Potential Therapeutic Targets and Rationale

Based on existing literature and the chemical nature of the scaffold, several key therapeutic targets have been identified as highly relevant for 2-cyano-N-(4-methylpyridin-2-yl)acetamide analogs.

Kinase Inhibition: A Dominant Theme

The cyanoacetamide functionality is a known "warhead" for forming covalent bonds with cysteine residues in the active sites of various kinases.[4] This makes kinase inhibition a primary and highly promising therapeutic avenue for this class of compounds.

Rationale: TAK1 is a central kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β, making it a critical node in inflammation and a key regulator of cell survival and apoptosis.[4][6] Inhibition of TAK1 has been shown to induce apoptosis in cancer cells and suppress inflammatory responses, positioning it as a prime target for both oncology and autoimmune diseases.[4][7] Analogs of 2-cyano-N-(4-methylpyridin-2-yl)acetamide, specifically 2-cyanoacrylamide derivatives, have demonstrated potent inhibitory activity against TAK1.[4][6]

Signaling Pathway:

Caption: TAK1 signaling pathway and point of inhibition.

The potential for inhibiting other kinases containing a reactive cysteine in their active site is high. Screening against a broad panel of kinases is a logical step to identify novel and potent targets for these analogs.

Cyclooxygenase-2 (COX-2) Inhibition

Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8] Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs. The N-(4-methylpyridin-2-yl)acetamide moiety itself has been investigated for its potential to inhibit COX-2, suggesting that analogs could be developed as potent and selective anti-inflammatory agents.[8]

Signaling Pathway:

Caption: COX-2 pathway and point of inhibition.

Bacterial DNA Gyrase Inhibition

Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[9] The cyano group and the overall structure of the scaffold bear some resemblance to other known DNA gyrase inhibitors. This presents an opportunity to develop novel antibacterial agents with a potentially new mechanism of action or improved properties against resistant strains.

Experimental Protocols for Target Validation

A multi-tiered approach, combining biochemical and cell-based assays, is crucial for robust target validation.

Biochemical Assays: Direct Target Engagement

-

Objective: To determine the direct inhibitory activity of the analogs against purified kinase enzymes.

-

Protocol: In Vitro Kinase Inhibition Assay (e.g., for TAK1)

-

Reagents and Materials: Purified recombinant TAK1/TAB1 complex, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and the test compounds.

-

Procedure: a. In a 96-well plate, combine the TAK1/TAB1 complex with varying concentrations of the test compound in kinase buffer. b. Initiate the kinase reaction by adding ATP and the substrate. c. Incubate at 30°C for a specified time. d. Terminate the reaction and quantify substrate phosphorylation using methods like radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

-

Objective: To measure the direct inhibition of COX-2 enzymatic activity.

-

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10]

-

Reagents and Materials: Human recombinant COX-2 enzyme, COX assay buffer, a fluorometric probe, arachidonic acid (substrate), and test compounds.[10]

-

Procedure: a. In a 96-well plate, add COX-2 enzyme and the test compound at various concentrations. b. Add the fluorometric probe. c. Initiate the reaction by adding arachidonic acid. d. Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

-

Data Analysis: Determine the rate of reaction and calculate the IC50 values for the inhibitors.[10]

-

-

Objective: To assess the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.

-

Protocol: In Vitro DNA Gyrase Supercoiling Assay [2][11]

-

Reagents and Materials: Purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), assay buffer with ATP, and test compounds.[11]

-

Procedure: a. Incubate the relaxed plasmid DNA with DNA gyrase and varying concentrations of the test compound in the assay buffer at 37°C.[11] b. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Data Analysis: Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

-

Cell-Based Assays: Target Engagement in a Biological Context

-

Objective: To evaluate the effect of the compounds on the viability and proliferation of cancer cell lines.

-

Protocol: MTT Assay [12]

-

Cell Lines: A panel of relevant cancer cell lines (e.g., breast, colon, prostate).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compounds for 48-72 hours. c. Add MTT solution and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[12]

-

-

Objective: To assess the ability of the compounds to suppress the production of pro-inflammatory mediators in cells.

-

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in THP-1 Cells [13]

-

Cell Line: Human monocytic THP-1 cells, differentiated into macrophage-like cells.

-

Procedure: a. Differentiate THP-1 cells with PMA. b. Pre-treat the differentiated cells with test compounds for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.[1] d. Collect the cell culture supernatant and quantify the levels of cytokines like TNF-α and IL-6 using ELISA kits.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production and calculate IC50 values.

-

-

Objective: To evaluate the potential of the compounds to protect neuronal cells from toxic insults.

-

Protocol: In Vitro Neuroprotection Assay [8]

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Procedure: a. Differentiate the neuronal cells. b. Pre-treat the cells with test compounds. c. Induce neurotoxicity with a relevant toxin (e.g., 6-hydroxydopamine for Parkinson's models, amyloid-beta for Alzheimer's models). d. Assess cell viability using assays like MTT or measure markers of apoptosis (e.g., caspase-3 activity).

-

Data Analysis: Quantify the protective effect of the compounds against the neurotoxin.

-

Experimental Workflow for Target Validation:

Caption: A streamlined workflow for target validation.

Data Presentation and Interpretation

Systematic documentation and clear presentation of experimental data are paramount for making informed decisions in a drug discovery program.

Table 1: Representative Quantitative Data for Cyanoacetamide Analogs

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line (for cell-based assays) | Reference |

| Analog 13h | TAK1 | Biochemical | 27 | N/A | [4][6] |

| Compound 11 | N/A | Cytotoxicity (MTT) | 5200 | PC3 (Prostate Cancer) | [12] |

| Compound 12 | N/A | Cytotoxicity (MTT) | 4800 | PC3 (Prostate Cancer) | [12] |

| Celecoxib | COX-2 | Fluorometric | 450 | N/A | [10] |

Note: This table is populated with representative data from the literature for illustrative purposes. Researchers should generate their own comprehensive data tables.

Conclusion and Future Directions

The 2-cyano-N-(4-methylpyridin-2-yl)acetamide scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. This guide has outlined a rational approach to identifying and validating potential therapeutic targets for analogs of this scaffold, with a focus on kinase, COX-2, and DNA gyrase inhibition. The provided experimental protocols offer a robust framework for researchers to systematically evaluate their compounds and advance the most promising candidates.

Future efforts should focus on expanding the diversity of the analog library to probe a wider range of biological targets. High-throughput screening against large kinase panels and other relevant enzyme families will be instrumental in uncovering novel activities. Furthermore, detailed structure-based drug design, aided by co-crystallography of lead compounds with their targets, will be crucial for optimizing potency, selectivity, and drug-like properties. The integration of in vitro and in vivo studies will be essential to translate the promising in vitro activity of these analogs into tangible therapeutic benefits.

References

- EvitaChem. (n.d.). Buy 2-cyano-N-(pyridin-4-ylmethyl)acetamide (EVT-402877).

- BenchChem. (2025). Utilizing Nalidixic Acid to Study DNA Gyrase Inhibition: Application Notes and Protocols.

- Kim, J. Y., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.

- Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay.

- TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- BenchChem. (2025). Application Notes and Protocols for the Use of Cyanoacetamide Derivatives in Anticancer Agent Development.

- Smolecule. (2023). 2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide.

- BenchChem. (2025). Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity.

- PMC. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.

- BenchChem. (2025). Confirming the Mechanism of Action of N-(4-methylpyridin-2-yl)acetamide: A Guide to Orthogonal Assays.

- PubMed. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.

- BenchChem. (2025). Genetic Validation of TAK1 Inhibition: A Comparison Guide for Researchers.

- Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- BenchChem. (2025). Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol.

- PubMed. (2025). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.

- PMC. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors.

- PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

- BenchChem. (2025). Application Notes and Protocols for N-(4-methylpyridin-2-yl)acetamide in a Cell-Based Anti-Inflammatory Assay.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. topogen.com [topogen.com]

- 3. profoldin.com [profoldin.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2-cyano-N-(4-methylpyridin-2-yl)acetamide in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds—structures that, through a combination of inherent chemical properties and synthetic accessibility, serve as fertile ground for the development of novel therapeutics. 2-Cyano-N-(4-methylpyridin-2-yl)acetamide is one such building block. Its unique amalgamation of a cyanoacetamide warhead, a versatile linker, and a substituted pyridine ring offers a compelling starting point for the design of targeted therapies. This technical guide provides an in-depth exploration of 2-cyano-N-(4-methylpyridin-2-yl)acetamide as a cornerstone in contemporary drug discovery, with a particular focus on its application in the development of kinase inhibitors for oncology. We will delve into its synthesis, chemical reactivity, and, most importantly, the strategic rationale behind its utilization in the generation of potent and selective drug candidates.

I. The Core Moiety: Physicochemical Properties and Synthetic Strategy

The 2-cyano-N-(4-methylpyridin-2-yl)acetamide molecule, with the chemical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , possesses a unique combination of functional groups that are instrumental to its utility in drug discovery. The cyano group and the adjacent carbonyl of the acetamide moiety create an electron-deficient system, rendering the α-carbon acidic and the cyano group susceptible to nucleophilic attack. The pyridine ring, a common feature in many approved drugs, enhances solubility and provides a key point for interaction with biological targets.

A. Physicochemical Characteristics

A foundational understanding of the physicochemical properties of 2-cyano-N-(4-methylpyridin-2-yl)acetamide is crucial for its effective deployment in a drug discovery campaign. These properties, summarized in the table below, influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | ChemScene |

| Molecular Weight | 175.19 g/mol | ChemScene |

| CAS Number | 132371-14-3 | ChemScene |

| LogP (calculated) | 1.24 | ChemScene |

| Topological Polar Surface Area (TPSA) | 65.78 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

Table 1: Physicochemical properties of 2-cyano-N-(4-methylpyridin-2-yl)acetamide.

B. Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 2-cyano-N-(4-methylpyridin-2-yl)acetamide is a relatively straightforward process, typically achieved through the acylation of 2-amino-4-methylpyridine with a suitable cyanoacetylating agent. The following protocol is an adaptation of established methods for the synthesis of related N-acylpyridines and cyanoacetamides.

Experimental Protocol: Synthesis of 2-cyano-N-(4-methylpyridin-2-yl)acetamide

Materials:

-

2-Amino-4-methylpyridine

-

Ethyl cyanoacetate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous ethanol.

-

Addition of Base and Acylating Agent: To the stirred solution, add sodium ethoxide (1.1 equivalents) followed by the dropwise addition of ethyl cyanoacetate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Characterization: Dry the purified 2-cyano-N-(4-methylpyridin-2-yl)acetamide under vacuum. The identity and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

The use of a non-protic solvent like anhydrous ethanol is crucial to prevent the hydrolysis of the ester and the base.

-